

Comparative reactivity study of "3,3-Dimethyl-1-nitrobutan-2-one"

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-nitrobutan-2-one

CAS No.: 35869-41-1

Cat. No.: B2801373

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Comparative Reactivity Study: 3,3-Dimethyl-1-nitrobutan-2-one

-Nitro Ketones

Executive Summary

This guide provides a technical analysis of **3,3-Dimethyl-1-nitrobutan-2-one** (often referred to as Pivaloylnitromethane), a specialized building block characterized by the juxtaposition of a bulky tert-butyl group and a highly reactive

-nitro ketone moiety.

Unlike its linear analogs (e.g., Nitroacetone), this molecule exhibits a unique "Steric-Electronic Mismatch." The tert-butyl group imposes significant steric hindrance, suppressing nucleophilic attacks at the carbonyl carbon, while the nitro group maintains high acidity at the

-position. This profile makes it a premier substrate for asymmetric biocatalytic reductions and stereoselective Michael additions, particularly in the synthesis of chiral

-amino alcohols found in adrenergic receptor blockers.

Quick Comparison Matrix

| Feature | 3,3-Dimethyl-1-nitrobutan-2-one | Nitroacetone (1-Nitropropan-2-one) | -Nitroacetophenone |
|----------------------------|---------------------------------|------------------------------------|---------------------------|
| Steric Bulk (Taft ρ) | -1.54 (High Hindrance) | -0.00 (Reference) | -2.48 (Planar/Rotational) |
| Acidity (pKa) | ~ 5.8 - 6.2 (Est.) | ~ 5.1 | ~ 6.0 |
| Enol Stability | High (stabilized by bulk) | Low (prone to polymerization) | High (conjugation) |
| Primary Utility | Chiral Amino Alcohol Precursor | General Henry/Michael Donor | Heterocycle Synthesis |

Structural & Electronic Profiling

To understand the reactivity of **3,3-Dimethyl-1-nitrobutan-2-one**, we must analyze the competition between the electron-withdrawing nitro group and the steric bulk of the pivaloyl group.

Acidity and Tautomerism

The

-protons in this molecule are highly acidic due to the synergistic electron-withdrawing effects of the nitro (

) and carbonyl (

) groups. However, the tert-butyl group exerts a positive inductive effect (

), which slightly destabilizes the conjugate base compared to Nitroacetone, raising the pKa slightly.

- Implication: It is a "softer" nucleophile in deprotonated form than Nitroacetone, leading to better control in Michael additions (less double-addition side products).

Steric Shielding (The "Pivaloyl Effect")

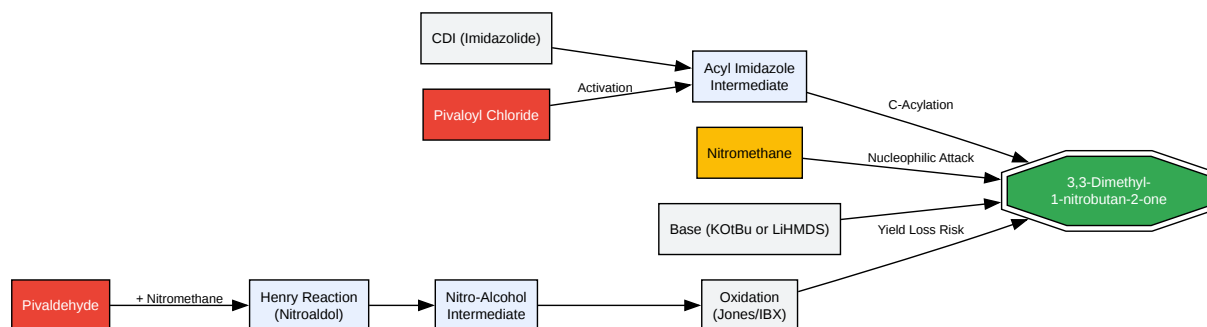
The tert-butyl group acts as a "gatekeeper" for the carbonyl carbon.

- Nucleophilic Attack: Direct addition to the ketone (e.g., by Grignards) is difficult and often leads to enolization instead.
- Enzymatic Reduction: This is the molecule's "Sweet Spot." The large steric bulk creates a perfect "Large/Small" pocket differentiation for Ketoreductases (KREDs), often resulting in ee.

Synthesis Pathways[1][2][3][4][5][6]

The synthesis of **3,3-Dimethyl-1-nitrobutan-2-one** requires bypassing the tendency of hindered ketones to resist acylation. Two primary routes are evaluated below.

Pathway Analysis (DOT Visualization)



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Figure 1: Comparative Synthesis Routes. The Acyl Imidazole route (Top) is preferred for scale-up to avoid oxidation steps.

Recommended Route: Acyl Imidazole Method

The direct C-acylation of nitromethane using pivaloyl chloride is best mediated by CDI (1,1'-Carbonyldiimidazole).

- Activation: Pivaloyl chloride reacts with CDI to form -pivaloylimidazole.
- Deprotonation: Nitromethane is deprotonated (usually with Potassium tert-butoxide or DBU).
- Coupling: The nitronate anion attacks the acyl imidazole. The leaving group (imidazole) buffers the reaction, preventing di-acylation.

Comparative Reactivity: Asymmetric Reduction

This is the critical application for drug development. The reduction of the ketone yields 1-nitro-3,3-dimethyl-2-butanol, a precursor to chiral amino alcohols.

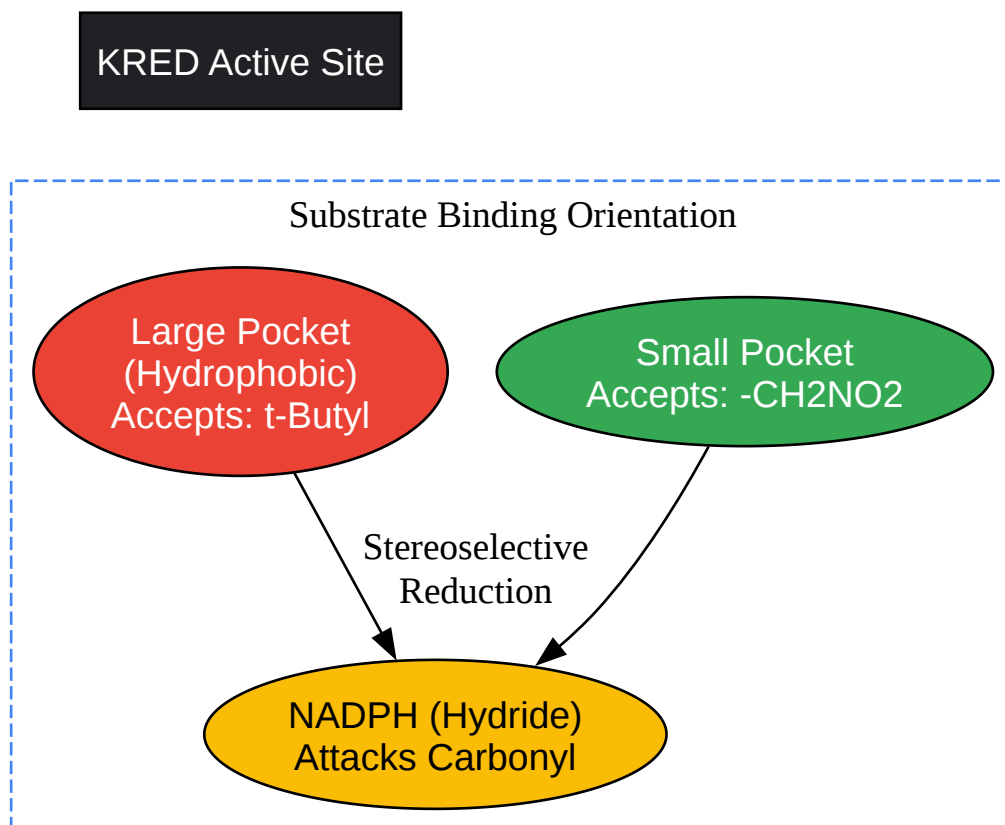
Chemical vs. Biocatalytic Comparison

| Parameter | Chemical Reduction (NaBH ₄) | Biocatalytic Reduction (KREDs) |
|-------------|--|--|
| Selectivity | Low to Moderate (Racemic without chiral ligands) | Excellent (>99% ee) |
| Mechanism | Hydride attack (Steric approach control) | Lock-and-Key (Enzyme pocket fitting) |
| Throughput | High (Fast reaction) | Moderate (Requires cofactor recycling) |
| Cost | Low | Moderate (Enzyme dependent) |

Mechanism of Stereocontrol

In biocatalysis, the bulky tert-butyl group forces the substrate to bind in a specific orientation within the enzyme's active site.

- Large Pocket: Accommodates the tert-butyl group.
- Small Pocket: Accommodates the nitromethyl group.
- Result: The hydride is delivered consistently from one face (Re- or Si-face), yielding single enantiomers.



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Figure 2: Logic of Stereocontrol. The extreme steric difference between the t-Butyl and Nitromethyl groups ensures high fidelity in enzymatic reduction.

Experimental Protocols

Protocol A: Synthesis via Acyl Imidazole (Scale-Up Ready)

Safety Warning:

-Nitro ketones are potentially shock-sensitive and thermally unstable. Do not distill to dryness. Maintain temperature control.

- Reagents: Pivaloyl chloride (100 mmol), CDI (110 mmol), Nitromethane (120 mmol), DBU (120 mmol), THF (anhydrous).

- Activation: Dissolve CDI in THF (

) at

. Add Pivaloyl chloride dropwise. Stir for 1 hour at RT to form

-pivaloylimidazole.

- Coupling: Add Nitromethane, followed by the slow addition of DBU (exothermic!).

- Reaction: Reflux for 4–6 hours. Monitor by TLC (disappearance of acyl imidazole).

- Workup: Cool to RT. Pour into cold

(careful acidification). Extract with EtOAc (

).^[1]

- Purification: Wash organics with brine, dry over

. Evaporate solvent (do not heat

). Purify via silica gel chromatography (Hexane/EtOAc gradient).

- Yield Target:

.

Protocol B: Biocatalytic Reduction Screening

Objective: Identify the optimal KRED for >99% ee.

- Buffer Prep: Prepare

Phosphate buffer (

) containing

.

- Substrate Solution: Dissolve **3,3-Dimethyl-1-nitrobutan-2-one** (

) in IPA (

).

- Enzyme Mix: Add

KRED (e.g., Codexis or Daicel screening kit) and

GDH (Glucose Dehydrogenase for cofactor recycling) to

buffer.

- Cofactor: Add

(

) and Glucose (

).

- Reaction: Incubate at

,

for 24 hours.

- Analysis: Extract with EtOAc (

). Analyze organic phase via Chiral GC or HPLC (Chiralcel OD-H column).

References

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Sources

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